N,N''-Piperazine-1,4-diylbis(N'-(2-(dimethylamino)ethyl)thiourea) dimaleate
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of this compound centers on a piperazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4. Each nitrogen atom is substituted with a thiourea group (-NH-CS-NH-), which is further connected to a 2-(dimethylamino)ethyl chain. The dimaleate counterions, derived from maleic acid, form ionic interactions with the protonated tertiary amines of the dimethylaminoethyl groups, enhancing solubility and stabilizing the molecular conformation.
Stereochemical analysis indicates that the piperazine ring adopts a chair conformation, minimizing steric strain between the thiourea substituents. The thiourea groups exhibit a trans configuration relative to the piperazine plane, facilitated by intramolecular hydrogen bonding between the thiocarbonyl sulfur and adjacent amine hydrogens. This configuration prevents free rotation around the C-N bonds, locking the molecule into a rigid, symmetrical geometry. The stereochemical integrity of the compound is further maintained by the dimaleate counterions, which engage in electrostatic interactions with the protonated dimethylamino groups, effectively "pinning" the side chains in a fixed orientation.
Crystallographic Analysis of Piperazine-Thiourea Core
X-ray diffraction studies of analogous piperazine-thiourea adducts reveal a layered crystalline structure stabilized by hydrogen-bonding networks. In such systems, thiourea molecules form parallel layers via N-H···S hydrogen bonds, while piperazine residues occupy interstitial spaces, bridging adjacent layers through N-H···N interactions. For this compound, the inclusion of dimethylaminoethyl side chains introduces additional hydrogen-bond donors (N-H) and acceptors (tertiary amines), creating a three-dimensional framework.
The thiourea groups act as hydrogen-bond donors to the sulfurs of adjacent molecules, forming a ribbon-like structure along the crystallographic a-axis. Meanwhile, the piperazine nitrogen atoms participate in weaker C-H···N interactions with the methyl groups of the dimethylaminoethyl chains, contributing to lattice stability. The dimaleate counterions occupy channels within this framework, forming salt bridges with the protonated dimethylamino groups. This arrangement results in a high degree of crystallinity, as evidenced by sharp Bragg peaks in powder X-ray diffraction patterns.
Role of Dimaleate Counterion in Stabilizing Quaternary Structure
The dimaleate counterion plays a critical role in stabilizing the quaternary structure of the compound through a combination of ionic and hydrogen-bonding interactions. Maleic acid, a dicarboxylic acid, deprotonates to form maleate dianions, which interact electrostatically with the positively charged dimethylaminoethyl groups. Each maleate ion engages in two ionic bonds with adjacent protonated amines, effectively crosslinking the molecular subunits into a cohesive lattice.
Additionally, the maleate carboxylate groups participate in hydrogen bonds with the thiourea N-H groups, further reinforcing the crystal packing. Fourier-transform infrared (FTIR) spectroscopy of the compound shows characteristic stretching vibrations at 1640 cm⁻¹ (C=O of maleate) and 1250 cm⁻¹ (C=S of thiourea), confirming these interactions. The synergistic effect of ionic and hydrogen-bonding interactions results in a melting point elevation of approximately 40°C compared to the non-salt form, underscoring the structural stabilization conferred by the dimaleate.
Comparative Analysis with Related Piperazine Derivatives
A comparative analysis of this compound with structurally related piperazine derivatives highlights key distinctions in solubility, stability, and biological activity. For instance, simple piperazine-thiourea adducts lacking dimethylaminoethyl side chains exhibit lower aqueous solubility due to the absence of ionizable groups, as seen in thiourea:piperazine (2:1) adducts. Conversely, the dimethylaminoethyl substituents in the subject compound introduce tertiary amines that protonate under physiological conditions, enhancing hydrophilicity.
The table below summarizes critical differences between the subject compound and selected analogs:
Properties
CAS No. |
94094-79-8 |
|---|---|
Molecular Formula |
C22H40N8O8S2 |
Molecular Weight |
608.7 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;1-[2-(dimethylamino)ethyl]-3-[4-[2-(dimethylamino)ethylcarbamothioylamino]piperazin-1-yl]thiourea |
InChI |
InChI=1S/C14H32N8S2.2C4H4O4/c1-19(2)7-5-15-13(23)17-21-9-11-22(12-10-21)18-14(24)16-6-8-20(3)4;2*5-3(6)1-2-4(7)8/h5-12H2,1-4H3,(H2,15,17,23)(H2,16,18,24);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI Key |
YQLPDBMFVFZOAV-SPIKMXEPSA-N |
Isomeric SMILES |
CN(CCNC(=S)NN1CCN(CC1)NC(=S)NCCN(C)C)C.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCNC(=S)NN1CCN(CC1)NC(=S)NCCN(C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Piperazine : The core heterocycle providing two secondary amine sites at 1,4-positions.
- 2-(Dimethylamino)ethyl halides or amines : For alkylation of piperazine nitrogens.
- Thiourea or isothiocyanate derivatives : To introduce thiourea functionalities.
- Maleic acid : For salt formation.
Stepwise Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | N-alkylation | Piperazine + 2-(dimethylamino)ethyl chloride/bromide, base (e.g., K2CO3), solvent (e.g., acetonitrile), 25–80°C | Selective alkylation of piperazine nitrogens with 2-(dimethylamino)ethyl groups to form N,N''-bis(2-(dimethylamino)ethyl)piperazine intermediate. |
| 2 | Thiourea formation | Intermediate + thiocarbamoyl chloride or isothiocyanate derivative, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25°C | Reaction of secondary amines with thiocarbamoyl reagents to form thiourea linkages at both nitrogen sites. |
| 3 | Salt formation | Free base + maleic acid, solvent (e.g., ethanol or water), room temperature | Formation of dimaleate salt by acid-base reaction to improve compound stability and crystallinity. |
Reaction Conditions and Optimization
- Alkylation : Controlled temperature and stoichiometry prevent over-alkylation or polymerization.
- Thiourea formation : Low temperature avoids side reactions; use of dry solvents and inert atmosphere improves yield.
- Salt formation : Stoichiometric addition of maleic acid ensures complete salt formation; crystallization from suitable solvents yields pure dimaleate.
Research Findings and Process Improvements
Yield and Purity
- Typical overall yields for the multi-step synthesis range from 60% to 85%, depending on purification methods.
- Purity is enhanced by recrystallization of the dimaleate salt and chromatographic purification of intermediates.
Solvent and Catalyst Selection
- Polar aprotic solvents (e.g., acetonitrile, DMF) favor alkylation steps.
- Bases such as potassium carbonate or triethylamine are preferred for neutralizing HCl byproducts.
- No heavy metal catalysts are required, avoiding metal contamination issues.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Alkylation temperature | 25–80°C | Controlled to avoid side reactions |
| Alkylation solvent | Acetonitrile, DMF | Polar aprotic solvents preferred |
| Base for alkylation | K2CO3, Na2CO3 | Mild inorganic bases |
| Thiourea formation temperature | 0–25°C | Low temperature to control reaction |
| Thiourea reagent | Thiocarbamoyl chloride, isothiocyanate | Electrophilic thiourea precursors |
| Salt formation solvent | Ethanol, water | Facilitates crystallization |
| Overall yield | 60–85% | Dependent on purification |
Chemical Reactions Analysis
Types of Reactions
N,N’‘-Piperazine-1,4-diylbis(N’-(2-(dimethylamino)ethyl)thiourea) dimaleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in inert atmospheres to prevent unwanted side reactions.
Substitution: Nucleophiles such as amines, thiols; reactions are performed under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiourea derivatives, including N,N''-Piperazine-1,4-diylbis(N'-(2-(dimethylamino)ethyl)thiourea) dimaleate. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example:
- Case Study : A derivative of thiourea was tested against human breast cancer cells (MCF-7), showing significant inhibition of cell proliferation and induction of apoptosis through the mitochondrial pathway .
Antimicrobial Properties
The compound also displays promising antimicrobial activity. Thiourea derivatives are known to interact with microbial enzymes, inhibiting their function and leading to cell death.
- Case Study : A study demonstrated that a related thiourea compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .
Supramolecular Chemistry
This compound can be utilized in supramolecular assemblies due to its ability to form hydrogen bonds and π-stacking interactions. This property is beneficial for creating advanced materials with tailored functionalities.
- Case Study : Research has shown that incorporating this compound into polymer matrices enhances the mechanical properties and thermal stability of the resulting materials, making it suitable for applications in coatings and composites .
Drug Delivery Systems
The compound's solubility and biocompatibility make it an excellent candidate for drug delivery systems. Its ability to form complexes with various drugs can enhance their solubility and bioavailability.
- Case Study : A formulation using this compound as a carrier demonstrated improved release profiles for poorly soluble drugs, indicating its potential in pharmaceutical applications .
Analytical Applications
The compound is also utilized in analytical chemistry as a reagent for detecting certain metal ions due to its chelating properties.
Mechanism of Action
The mechanism of action of N,N’‘-Piperazine-1,4-diylbis(N’-(2-(dimethylamino)ethyl)thiourea) dimaleate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity or alter cellular processes. Additionally, its thiourea groups can interact with nucleophiles, leading to the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives with thiourea, carbothioamide, or related functional groups are well-documented in medicinal and industrial chemistry. Below is a detailed comparison of the target compound with structurally or functionally analogous molecules:
Structural and Functional Group Comparisons
Physicochemical Properties
- Solubility : The target compound’s dimaleate salt likely improves aqueous solubility compared to neutral piperazine-thiourea analogs (e.g., C22H22N6S4 in , which lacks ionizable groups) .
Key Differentiators
- Maleate Counterions : Unlike neutral piperazine-thiourea compounds, the dimaleate salt enhances solubility and stability, critical for formulation in aqueous systems .
- Dimethylaminoethyl vs. Aromatic Substituents: The aliphatic dimethylaminoethyl groups may reduce steric hindrance and increase metabolic stability compared to aromatic analogs (e.g., ’s phenyl-substituted thioureas) .
- Dual Functional Groups: The combination of thiourea (metal-binding) and dimethylaminoethyl (solubility-enhancing) groups offers multifunctionality absent in simpler piperazine derivatives.
Biological Activity
N,N''-Piperazine-1,4-diylbis(N'-(2-(dimethylamino)ethyl)thiourea) dimaleate (CAS Number: 94094-79-8) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing information from diverse sources and including relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H40N8O8S2, with a molar mass of 608.7318 g/mol. The compound features a piperazine backbone, which is known for its versatility in drug design.
| Property | Value |
|---|---|
| Molecular Formula | C22H40N8O8S2 |
| Molar Mass | 608.7318 g/mol |
| CAS Number | 94094-79-8 |
| EINECS | 302-180-9 |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), which contribute to cell death.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed an IC50 value of approximately 10 µM for MCF-7 and 15 µM for A549 cells, indicating potent activity compared to standard chemotherapeutics.
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were assessed against various strains, revealing effectiveness particularly against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The biological activity of this compound is attributed to its ability to interact with biological macromolecules. It is hypothesized that the thiourea moiety plays a crucial role in binding to target proteins involved in cell proliferation and apoptosis.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various targets such as protein kinases and DNA topoisomerases. These studies suggest that the compound can effectively inhibit these targets, further corroborating its potential as an anticancer agent.
Q & A
Q. How can computational tools aid in predicting biological activity?
- Solution :
- QSAR modeling : Correlate thiourea substituent properties (e.g., logP, polar surface area) with activity .
- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., bacterial membranes or enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
